Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the hydroxyimino group and the ethyl ester functionality adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate typically involves the reaction of ethyl 2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired hydroxyimino compound.
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method, which involves the cyclization of ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted imidazole compounds.
Scientific Research Applications
Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The imidazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar heterocyclic structures and exhibit diverse biological activities.
Imidazole Derivatives: Compounds such as 1,3-diazole and its derivatives have similar chemical properties and applications.
Uniqueness
Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl (5Z)-5-hydroxyimino-2-methyl-4H-imidazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-7(11)10-4-6(9-12)8-5(10)2/h12H,3-4H2,1-2H3/b9-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSQBXUYSDRENI-TWGQIWQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(=NO)N=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1C/C(=N/O)/N=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.